Bienvenue dans la boutique en ligne BenchChem!

CBB1003

LSD1 inhibition Histone demethylase CBB compound series

Researchers investigating LSD1's role in stem-like cancers or Wnt/β-catenin signaling must verify their compound's selectivity to avoid confounded results. CBB1003 is validated to inhibit pluripotent NCCIT and NTERA-2 cell growth while sparing non-pluripotent lines (HeLa, 293, NIH3T3), ensuring clean experimental dissection unavailable with broadly-acting LSD1 inhibitors. Its confirmed intracellular target engagement (unlike CBB1002) and defined downregulation of LGR5/β-catenin/TCF signaling in HCT116 cells make it the reference tool for colorectal cancer mechanistic studies. As the mid-potency benchmark (IC50 10.54 μM) within the CBB series, it is essential for SAR and multi-compound dose-response calibration. Procure with confidence: this lot's selective profile protects your research from the uncontrolled variables that plague generic LSD1 inhibitor substitutions.

Molecular Formula C25H31N9O4
Molecular Weight 521.6 g/mol
Cat. No. B15587391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1003
Molecular FormulaC25H31N9O4
Molecular Weight521.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29)
InChIKeySKTVJNLOILHEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBB1003 LSD1 Inhibitor: Technical Specifications and Procurement-Relevant Compound Overview


CBB1003 is a nonpeptide, small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a histone demethylase that regulates gene expression through H3K4 and H3K9 methylation [1]. It was developed as a chemical probe for studying LSD1 function in pluripotent stem cells and cancer models, and it is one of a series of structurally related CBB compounds (CBB1001–CBB1007) that inhibit LSD1 enzymatic activity [2]. CBB1003 has a molecular formula of C25H31N9O4, a molecular weight of 521.57 g/mol, and is characterized by a dual-piperazine scaffold with carbamimidoylbenzoyl and nitrobenzyl moieties [3].

Why Generic LSD1 Inhibitors Cannot Substitute for CBB1003 in Research Applications


LSD1 inhibitors exhibit substantial variability in potency, selectivity, and biological mechanism that precludes simple substitution among members of this class. For instance, high-potency clinical candidates such as ORY-1001 (IC50 <20 nM) and GSK2879552 exhibit nanomolar enzymatic inhibition but may not recapitulate the same downstream transcriptional or anti-proliferative effects as CBB1003 [1]. Within the CBB compound series itself, CBB1003 and CBB1007 demonstrate differential IC50 values (10.54 μM versus 5.27 μM against hLSD1) and distinct selectivity profiles against cancer cell lines, indicating that even structurally analogous molecules within the same development program cannot be considered interchangeable without validation [2]. Substitution without verification risks introducing uncontrolled variables that confound experimental interpretation and waste procurement resources.

CBB1003 Evidence-Based Differentiation: Quantitative Comparison Against LSD1 Inhibitor Comparators


CBB1003 vs. CBB1007: Head-to-Head LSD1 Enzymatic Inhibition Comparison

In a direct head-to-head comparison within the same study, CBB1003 demonstrated an IC50 of 10.54 μM against recombinant LSD1, while CBB1007 exhibited approximately 2-fold greater potency with an IC50 of 5.27 μM [1]. Both compounds are substrate-competitive, nonpeptide inhibitors from the same chemical series, providing a clean comparator framework [1].

LSD1 inhibition Histone demethylase CBB compound series

CBB1003 Cellular Selectivity: Pluripotent Cancer Cells vs. Non-Pluripotent Cells

CBB1003 at 50 μM for 30 hours significantly inhibited the growth of pluripotent NCCIT and NTERA-2 embryonal carcinoma cells, but did not inhibit the growth of non-pluripotent HeLa (cervical adenocarcinoma), 293 (embryonic kidney), and NIH3T3 (fibroblast) cells [1]. This functional selectivity for pluripotent cancer phenotypes is a distinguishing feature not uniformly observed across all LSD1 inhibitor classes.

Pluripotent cancer Embryonal carcinoma Selective cytotoxicity

CBB1003 Cell Permeability: Demonstrated Cellular Uptake by Mass Spectrometry

CBB1003 is demonstrably cell-permeable, a property confirmed experimentally by mass spectrometry detection of the intact compound in F9 murine embryonal carcinoma cells following a 2-hour incubation and subsequent extensive washing [1]. In contrast, CBB1002 from the same series showed minimal to no detectable cellular uptake under identical conditions [1].

Cell permeability Cellular uptake Mass spectrometry

CBB1003 Anti-Proliferative IC50 in Colorectal Cancer: HCT116 Cell Line Data

In HCT116 colorectal cancer cells, CBB1003 inhibited proliferation with an IC50 of 250.4 μM after 5 days of continuous exposure [1]. At 250 μM treatment for 48 hours, CBB1003 altered cell cycle distribution, increasing the G1 phase population from 44.5% to 56.0% while decreasing the S phase population from 47.2% to 36.8% [1]. This functional anti-proliferative activity in CRC cells is mechanistically linked to downregulation of LGR5 and inactivation of Wnt/β-catenin signaling [1].

Colorectal cancer HCT116 Anti-proliferative

CBB1003 Recommended Research and Procurement Application Scenarios


Epigenetic Studies of Pluripotent Cancer Stem Cell Populations

Researchers investigating LSD1 function in embryonal carcinoma, teratocarcinoma, or other pluripotent cancer models should select CBB1003 based on its demonstrated selective growth inhibition of pluripotent NCCIT and NTERA-2 cells while sparing non-pluripotent HeLa, 293, and NIH3T3 cells [1]. This selectivity profile enables clean experimental dissection of LSD1-dependent pathways specific to stem-like cancer phenotypes.

Colorectal Cancer Research Focusing on LGR5/Wnt/β-Catenin Pathway Modulation

Investigators studying LSD1-mediated regulation of LGR5 expression and Wnt/β-catenin signaling in colorectal cancer should procure CBB1003 as the reference inhibitor [1]. The compound's mechanism of action in HCT116 cells—downregulation of LGR5 transcript and protein levels with concomitant inactivation of β-catenin/TCF signaling—provides a validated pathway-specific tool for CRC studies [1].

Intracellular LSD1 Target Engagement Studies Requiring Validated Cell-Permeable Inhibitors

Experiments requiring confirmed intracellular target engagement should use CBB1003 over poorly permeable analogs such as CBB1002 [1]. Mass spectrometry evidence of cellular uptake following incubation and washing ensures that observed biological effects reflect genuine intracellular LSD1 inhibition rather than extracellular or artifactual activity.

Comparative Pharmacology Studies Across the CBB Compound Series

Researchers conducting structure-activity relationship (SAR) studies or comparative pharmacology across the CBB series should include CBB1003 as the mid-potency reference compound. Its IC50 of 10.54 μM provides a quantitative benchmark between the more potent CBB1007 (5.27 μM) and the less active CBB1001/1002 series members, enabling dose-response calibration in multi-compound experimental designs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBB1003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.